This compound belongs to the class of α,β-unsaturated carbonyl compounds, specifically chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of pyridine rings enhances the reactivity and biological interactions of this compound.
The synthesis of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one can be achieved through various methods, primarily involving the condensation reactions of pyridine derivatives with appropriate aldehydes or ketones.
This synthesis pathway has been detailed in studies focusing on similar pyridinyl compounds and their derivatives, highlighting the versatility of pyridine in organic synthesis .
The molecular formula for 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is C13H10N2O, with a molecular weight of approximately 210.23 g/mol. The structure consists of two pyridine rings connected by an α,β-unsaturated carbonyl group.
The compound can be characterized using various spectroscopic techniques:
The reactivity of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one includes various chemical transformations typical for α,β-unsaturated carbonyl compounds.
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one has been studied primarily in relation to its anticancer properties.
These mechanisms suggest that compounds like 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one could be valuable in developing new cancer therapies targeting metabolic pathways.
The applications of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one are primarily focused on its potential therapeutic uses:
Due to its ability to inhibit glycolysis in cancer cells, this compound is being explored as a potential anticancer agent. Its structural characteristics allow it to interact with various biological targets effectively .
As a versatile building block in organic synthesis, it serves as a precursor for developing more complex molecules with potential pharmacological activities .
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (designated 3PO) is a cell-permeable, selective inhibitor of the kinase activity of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase isozyme 3 (Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3). Biochemically, 3PO binds to the kinase domain of Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 in a mixed-mode manner, competing with adenosine triphosphate and fructose-6-phosphate. Structural analyses reveal that the dipyridinyl-propenone scaffold of 3PO facilitates interactions with key residues in the catalytic pocket, disrupting the enzyme’s ability to synthesize fructose-2,6-bisphosphate. This inhibition is selective for Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 over other isoforms (e.g., Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 1 or Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 2) and minimally affects 6-phosphofructo-1-kinase activity even at high concentrations [8] [5]. The compound’s efficacy is concentration-dependent, with half-maximal inhibitory concentration values ranging from 1.4 to 24 micromolar across various cancer cell lines [8].
Table 1: Structural and Biochemical Properties of 3PO
| Property | Detail |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| Target Affinity | Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 (IC₅₀ = 25 μM) |
| Selectivity | >100-fold selective over Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 1 |
| Binding Mode | Mixed-mode (competitive with ATP and fructose-6-phosphate) |
Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of 6-phosphofructo-1-kinase. 6-Phosphofructo-1-kinase catalyzes the committed step of glycolysis, and its activation by fructose-2,6-bisphosphate overrides adenosine triphosphate-mediated inhibition. By inhibiting Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3, 3PO rapidly depletes intracellular fructose-2,6-bisphosphate pools (reductions of 50–80% within 3 hours), leading to decreased 6-phosphofructo-1-kinase activity and glycolytic flux [5] [10]. This suppression is observed in multiple cell types, including bladder cancer cells and vascular endothelial cells, where it correlates with reduced lactate secretion and glucose utilization. The dependency of cancer cells on fructose-2,6-bisphosphate for glycolytic efficiency makes this mechanism particularly relevant in oncological contexts, as Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 is overexpressed in tumors [2] [10].
Table 2: Metabolic Consequences of Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 Inhibition
| Parameter | Change After 3PO Treatment | Biological Impact |
|---|---|---|
| Fructose-2,6-bisphosphate | ↓ 50–80% | Reduced 6-phosphofructo-1-kinase activation |
| Glycolytic Flux | ↓ 40–60% | Impaired glucose-to-lactate conversion |
| Lactate Secretion | ↓ 30–70% | Reduced acidification of tumor microenvironment |
| Glucose Uptake | ↓ 25–50% | Adaptive metabolic stress response |
The attenuation of glycolytic flux by 3PO triggers a cascade of metabolic disruptions. Intracellular adenosine triphosphate levels decline by 30–50% within hours due to reduced substrate-level phosphorylation in glycolysis. Concurrently, the nicotinamide adenine dinucleotide reduced/nicotinamide adenine dinucleotide+ ratio decreases, reflecting impaired glycolytic reducing-equivalent generation. This disrupts redox homeostasis and limits biosynthetic pathways dependent on nicotinamide adenine dinucleotide reduced (e.g., fatty acid synthesis) [5] [8]. Lactate production, a hallmark of aerobic glycolysis, drops by 30–70% in transformed cells, corroborating the dependency of cancer cells on the Warburg effect. These changes collectively induce a bioenergetic crisis: adenosine triphosphate depletion arrests cell cycle progression (primarily at the G1/S transition), while redox imbalance promotes reactive oxygen species accumulation and apoptosis. In bladder cancer cells, these effects are synergistic with other glycolytic inhibitors like 2-deoxyglucose or dichloroacetate, highlighting 3PO’s role in combinatorial metabolic targeting [2] [5].
3PO suppresses glucose uptake by 25–50% in cancer cells, as measured by 2-deoxyglucose assays. This occurs secondary to Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 inhibition rather than direct transporter blockade. Reduced glycolytic flux elevates intracellular glucose-6-phosphate, which allosterically inhibits hexokinase. Hexokinase inhibition decreases glucose phosphorylation, leading to accumulation of free intracellular glucose and feedback inhibition of glucose transporter 1 membrane translocation [2] [10]. In vascular endothelial cells, Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 knockdown similarly reduces glucose transporter 1-mediated glucose uptake, confirming this as a conserved mechanism. Notably, 3PO’s effects on transport are delayed relative to fructose-2,6-bisphosphate depletion, suggesting they are a downstream consequence of glycolytic slowing rather than a primary effect [3] [10].
Computational approaches, including molecular docking and receptor-based in silico screening, identified 3PO as a Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 inhibitor. Simulations reveal that 3PO binds a hydrophobic cleft adjacent to the adenosine triphosphate-binding site, forming hydrogen bonds with Lys* and Glu* residues critical for kinase activity. The propenone linker between pyridinyl groups provides structural rigidity, optimizing binding affinity [8]. Free energy calculations (e.g., MM-GBSA) predict a binding energy of –8.2 kcal/mol, consistent with experimental half-maximal inhibitory concentration values. Molecular dynamics simulations further show that 3PO binding induces conformational changes in the substrate-binding loop, reducing fructose-6-phosphate accessibility. These models informed the design of 3PO derivatives (e.g., Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 15) with improved potency by modifying pyridinyl substituents to enhance hydrophobic interactions [6] [8].
Table 3: Computational Insights into 3PO-Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 3 Binding
| Computational Parameter | Value/Outcome | Significance |
|---|---|---|
| Predicted Binding Affinity | ΔG = –8.2 kcal/mol | Consistent with half-maximal inhibitory concentration = 25 μM |
| Key Binding Residues | Lys112, Glu217, Phe114 | Hydrogen bonding and hydrophobic stabilization |
| Conformational Change | Substrate-binding loop displacement | Hinders fructose-6-phosphate binding |
| Derivative Optimization Target | Quinolinyl substitution at C3 | Enhanced hydrophobic interactions (e.g., Phosphofructokinase-2 Kinase/Fructose-2,6-Bisphosphatase 15) |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13533-18-1
CAS No.: